molecular formula C8H17NO5 B12859261 (2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal

(2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal

Cat. No.: B12859261
M. Wt: 207.22 g/mol
InChI Key: XGTOSDKCLWLMAC-LXGUWJNJSA-N
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Description

(2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of specific reagents to achieve the desired configuration. Common synthetic routes may involve the use of protecting groups for hydroxyl functionalities, followed by selective oxidation and reduction steps to introduce the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl functionalities.

    Reduction: Reduction of carbonyl groups to hydroxyl functionalities.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols .

Scientific Research Applications

(2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal include other stereoisomers and analogs with different functional groups or configurations.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C8H17NO5/c1-9(2)5(3-10)7(13)8(14)6(12)4-11/h3,5-8,11-14H,4H2,1-2H3/t5-,6+,7+,8+/m0/s1

InChI Key

XGTOSDKCLWLMAC-LXGUWJNJSA-N

Isomeric SMILES

CN(C)[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CN(C)C(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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